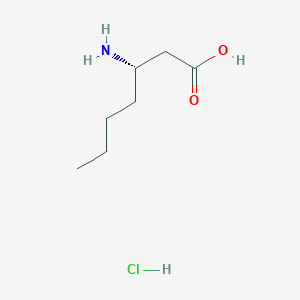

(3S)-3-Aminoheptanoic acid;hydrochloride

Description

Significance of Chiral Amino Acids in Advanced Organic Synthesis Research

Chirality is a fundamental property in organic molecules, and the use of chiral amino acids as building blocks is a cornerstone of modern organic synthesis. Nineteen of the twenty common proteinogenic amino acids are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. wou.edu While nature predominantly utilizes the L-conformation of amino acids for protein synthesis, both L- and the rarer D-amino acids are invaluable in synthetic chemistry. wou.edursc.org

The significance of chiral amino acids in research stems from several key aspects:

Source of Chirality: They serve as an inexpensive and readily available source of chirality, which can be transferred to new, more complex molecules during synthesis. This is crucial for producing enantiomerically pure compounds, particularly pharmaceuticals, where different enantiomers can have vastly different biological activities.

Asymmetric Catalysis: Chiral ligands derived from amino acids are used to create catalysts that can control the stereochemistry of chemical reactions, a process known as asymmetric catalysis. rsc.org This allows for the selective synthesis of a desired enantiomer, which is often more efficient than separating a racemic mixture.

Synthesis of Unnatural Amino Acids: Natural amino acids are often used as starting materials for the synthesis of "unnatural" or non-canonical amino acids, which possess modified structures and novel functionalities. organic-chemistry.org These modified amino acids are instrumental in developing new peptides and proteins with enhanced properties.

Pharmaceuticals: D-amino acids, despite being less common in nature, are crucial components in many pharmaceutical drugs, including antibiotics like penicillin and anticancer agents. rsc.org The development of chemical methods to interconvert L- and D-amino acids is an active area of research aimed at making these pharmaceuticals more affordable. rsc.org

The synthesis of chiral spin-labeled amino acids, which are designed to mimic the size and configuration of natural amino acids, highlights the advanced applications in this field. acs.org These specialized molecules are used for structural and dynamics studies of proteins. acs.org

Overview of Non-Canonical Amino Acids in Synthetic Chemistry and Bio-Organic Research Contexts

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded proteinogenic amino acids. nih.govpreprints.org They represent a significant expansion of the chemical diversity available for creating novel molecules and materials. The incorporation of ncAAs into peptides and proteins is a powerful strategy in synthetic chemistry and bio-organic research to generate molecules with new-to-nature functionalities. acs.orgnih.gov

The applications and significance of ncAAs are diverse:

Enhanced Properties: Replacing natural amino acids with ncAAs in peptides can result in peptidomimetics with increased biological stability, higher activity, and improved pharmacokinetic profiles. nih.gov This is because the unique structures of ncAAs can make the resulting peptides resistant to degradation by enzymes. researchgate.netresearchgate.net

Novel Functions: NcAAs can introduce functional groups not found in canonical amino acids, such as alkynes, azides, ketones, and various others. nih.gov These "bioorthogonal" functional groups allow for specific chemical modifications of proteins, enabling applications in labeling, imaging, and drug delivery.

Drug Development: NcAAs are crucial building blocks in the production of a wide range of pharmaceuticals. preprints.org They are used to create peptides and small molecules with therapeutic properties, including antimicrobial and anticancer agents. researchgate.netresearchgate.net

Biocatalysis: The introduction of ncAAs into enzymes can create novel active sites, leading to biocatalysts that can perform reactions not seen in nature. acs.org This opens up new, environmentally friendly avenues for chemical synthesis. acs.org

The methods for incorporating ncAAs into proteins are a major area of research, utilizing techniques like solid-phase peptide synthesis (SPPS) and genetic code expansion (GCE). nih.govpreprints.org GCE, for instance, allows for the site-specific insertion of ncAAs into proteins within living cells by engineering the cell's translational machinery. nih.govpreprints.org

| Non-Canonical Amino Acid (ncAA) | Key Feature/Application | Research Context |

|---|---|---|

| L-homoserine | Precursor for synthesis of essential amino acids. nih.govpreprints.org | Biosynthesis, Metabolic Engineering |

| 5-Aminolevulinic acid | Important precursor for the biosynthesis of heme, chlorophyll, and vitamin B12. nih.gov | Biosynthesis, Medicine |

| trans-4-hydroxyproline | Used in medicine, food, cosmetics, and as a chiral synthetic material. nih.gov | Pharmaceuticals, Material Science |

| Norvaline (Nva) | Promotes tissue regeneration and muscle growth; helix-stabilizing. nih.gov | Medicinal Chemistry, Peptide Design |

| Norleucine (Nle) | Acts as a methionine isostere; helix-stabilizing. nih.gov | Peptide Design, Protein Engineering |

Historical and Current Research Perspectives on β-Amino Acids, including 3-Aminoheptanoic Acid Scaffolds

β-Amino acids, such as 3-aminoheptanoic acid, are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly small structural change imparts unique conformational properties and biological activities, making them a focus of considerable attention in medicinal chemistry. researchgate.nethilarispublisher.com

Historically, research into β-amino acids has led to their use as building blocks for a variety of biologically active molecules. hilarispublisher.com Current research continues to build on this foundation, exploring their potential in several key areas:

Peptidomimetics: Incorporating β-amino acids into peptide sequences is a well-established strategy to create analogues with enhanced properties. acs.orgnih.gov Peptides containing β-amino acids (β-peptides) often exhibit increased resistance to proteolytic degradation compared to their natural counterparts, a highly desirable trait for therapeutic peptides. researchgate.nethilarispublisher.com

Secondary Structures: β-peptides are known to fold into stable, well-defined secondary structures, such as helices and sheets, similar to α-peptides. researchgate.netacs.org This ability to form predictable structures is crucial for designing molecules that can interact with specific biological targets, such as inhibiting protein-protein interactions. acs.orgnih.gov

Therapeutic Applications: The unique properties of β-amino acids have led to their investigation for a wide range of therapeutic uses. They have shown potential as hypoglycemic, antifungal, and anthelminthic agents. researchgate.nethilarispublisher.com Furthermore, β-peptides have been designed with antimicrobial and anti-angiogenic activities. acs.orgnih.gov

Scaffold-Based Drug Design: The 3-aminoheptanoic acid structure serves as a molecular scaffold—a core structure upon which other chemical groups can be built to create a library of compounds for drug discovery. nih.govresearchgate.net For instance, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, another β-amino acid scaffold, has shown promise for developing antimicrobial agents against multidrug-resistant pathogens. mdpi.com

The development of novel synthetic methods to produce chiral β-amino acids efficiently and with high enantioselectivity remains an active and important area of chemical research. acs.org

| Property/Application of β-Amino Acids | Significance in Research | Example Research Area |

|---|---|---|

| Increased Proteolytic Stability | Enhances the in vivo half-life of peptide-based drugs. researchgate.nethilarispublisher.com | Drug Development, Medicinal Chemistry |

| Formation of Stable Secondary Structures | Allows for the design of molecules that can mimic natural peptide structures and interact with specific biological targets. researchgate.netacs.org | Bio-organic Chemistry, Protein-Protein Interaction Inhibition |

| Diverse Biological Activities | Provides a foundation for discovering new therapeutic agents with a range of effects. researchgate.nethilarispublisher.com | Antimicrobial, Antifungal, and Anti-angiogenic Drug Discovery |

| Versatile Synthetic Building Blocks | Used to prepare a wide variety of pharmaceutical and agrochemical target molecules. researchgate.nethilarispublisher.com | Organic Synthesis, Agrochemical Research |

Properties

IUPAC Name |

(3S)-3-aminoheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Aminoheptanoic Acid;hydrochloride

Asymmetric Synthesis Approaches for Enantiopure (3S)-3-Aminoheptanoic Acid

The creation of a single enantiomer of a chiral molecule like (3S)-3-Aminoheptanoic acid requires precise control over the spatial arrangement of atoms during a chemical reaction. Asymmetric synthesis provides the tools to achieve this control, moving beyond classical resolution techniques to more efficient methods that directly generate the desired stereoisomer. These strategies include the temporary use of a chiral directing group (chiral auxiliary), the application of small amounts of a chiral catalyst (asymmetric catalysis), or the transformation of a naturally occurring chiral molecule (chiral pool synthesis).

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule, the "auxiliary," which directs a subsequent chemical transformation to occur on one face of the molecule, leading to a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of (3S)-3-Aminoheptanoic acid, one could envision attaching a heptanoyl precursor to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org The resulting chiral imide can then undergo stereoselective reactions. For instance, the enolate of the N-heptanoyl oxazolidinone can react with an electrophilic nitrogen source to introduce the amino group. Alternatively, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system controlled by the auxiliary can establish the C3 stereocenter. The diastereoselectivity of these reactions is typically high, allowing for the formation of the desired stereoisomer, which is then liberated by cleaving the auxiliary.

| Chiral Auxiliary | Typical Application | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426), Alkylation, Amination Reactions | >95% |

| Camphorsultam | Michael Additions, Diels-Alder Reactions | >90% |

| Pseudoephedrine | Asymmetric Alkylation | >95% |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric Alkylation of Ketones/Aldehydes | >95% |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of the enantiopure product. This can be broadly divided into organocatalysis and metal catalysis.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.govrsc.org For the synthesis of β-amino acid precursors, the asymmetric Mannich reaction and Michael addition are particularly powerful. nih.gov In a potential synthesis of a (3S)-3-Aminoheptanoic acid precursor, an organocatalyst, such as a proline derivative, could catalyze the reaction between an imine, an aldehyde (like pentanal), and a ketone derivative. scitechdaily.com This would form a new C-C bond and set the stereochemistry at the β-position, which can then be converted to the target amino acid.

Another strategy is the conjugate addition of a nucleophile to an α,β-unsaturated compound. For example, an organocatalyst could facilitate the addition of a nitrogen-containing group to hept-2-enoic acid ester, controlling the stereochemistry at the C3 position.

| Catalyst Type | Example Catalyst | Applicable Reaction | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Amino Acid | (S)-Proline | Mannich Reaction, Aldol Reaction | 80-99% |

| Cinchona Alkaloid Derivative | Quinine-derived Squaramide | Michael Addition | 90-99% |

| Chiral Phosphoric Acid | TRIP | Mannich Reaction | 85-98% |

Transition metal catalysis is a highly effective method for asymmetric synthesis. The asymmetric hydrogenation of β-enamino esters is a premier method for producing enantiopure β-amino acids. For the synthesis of (3S)-3-Aminoheptanoic acid, a β-keto ester could be reacted with an amine source to form a β-enamino ester. This intermediate can then be hydrogenated using a chiral transition metal complex, such as rhodium or ruthenium coordinated to a chiral phosphine (B1218219) ligand (e.g., Me-DuPHOS or BINAP). researchgate.net The chiral catalyst transfers hydrogen to one face of the double bond, leading to the desired (3S) stereochemistry with high enantioselectivity. researchgate.net

Other metal-catalyzed reactions include asymmetric conjugate additions, where a metal complex activates the substrate and a chiral ligand directs the approach of a nucleophile.

| Metal | Chiral Ligand | Typical Substrate | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rhodium (Rh) | Me-DuPHOS | β-(Acylamino)acrylates | >98% |

| Ruthenium (Ru) | BINAP | β-(Acylamino)acrylates | >95% |

| Iridium (Ir) | f-spiroPhos | 1,2-Dicyanoalkenes | up to 98% |

Stereocontrol can also be achieved through enantioselective reduction or oxidation reactions. A common strategy for β-amino acids involves the asymmetric reduction of a β-keto ester to a β-hydroxy ester. Catalysts such as those developed by Noyori (Ru-BINAP systems) can achieve this with high enantioselectivity. The resulting chiral β-hydroxy ester is a versatile intermediate. The hydroxyl group can be converted into an amino group with inversion of configuration using a Mitsunobu reaction with a nitrogen nucleophile, or via activation (e.g., as a mesylate or tosylate), substitution with azide, and subsequent reduction to the amine.

For (3S)-3-Aminoheptanoic acid, this would start with ethyl 3-oxoheptanoate. Asymmetric hydrogenation would yield (3R)-3-hydroxyheptanoate, which could then be converted to (3S)-3-aminoheptanoate.

| Reagent/Catalyst | Reaction Type | Typical Enantiomeric Excess (e.e.) |

|---|---|---|

| Ru-BINAP/H₂ | Asymmetric Hydrogenation | >98% |

| Corey-Bakshi-Shibata (CBS) Catalyst/BH₃ | Asymmetric Reduction | >95% |

| Baker's Yeast (Saccharomyces cerevisiae) | Biocatalytic Reduction | Variable, can be >99% |

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgmdpi.com The inherent chirality of the starting material is incorporated into the final target molecule through a series of chemical transformations. wikipedia.org

To synthesize (3S)-3-Aminoheptanoic acid, one could potentially start from a chiral α-amino acid such as (S)-aspartic acid or (S)-glutamic acid. researchgate.net For example, the side-chain carboxylic acid of (S)-glutamic acid could be reduced and converted into a leaving group. Then, a cuprate-mediated coupling with a propyl group could extend the carbon chain to the required length. Alternatively, the α-carboxylic acid could be homologated via an Arndt-Eistert reaction. These manipulations, while potentially requiring multiple steps, leverage the existing stereocenter of the starting material to define the stereochemistry of the final product.

Asymmetric Catalysis in C-C Bond Formation Leading to β-Amino Acid Precursors

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules. researchgate.netnih.gov The use of enzymes can provide high yields and exceptional enantiomeric purity under mild reaction conditions. mdpi.comyoutube.com

The discovery and development of robust enzymes are pivotal for the stereoselective synthesis of non-canonical amino acids. Initial screening of diverse sources, including metagenomic libraries, can identify novel biocatalysts with desired activities. nih.govresearchgate.net Once a candidate enzyme is identified, its properties, such as substrate specificity, activity, and stability, can be enhanced through protein engineering techniques. chemistryworld.com

Rational design and directed evolution are powerful strategies for tailoring enzymes. Rational design involves making specific changes to the enzyme's active site based on its three-dimensional structure and catalytic mechanism. acs.org Directed evolution, on the other hand, mimics natural selection in the laboratory by creating large libraries of enzyme variants through random mutagenesis, followed by screening for improved performance. nih.govnih.gov For instance, amino acid dehydrogenases (AADHs) have been engineered to accept a broader range of keto-acid substrates for the synthesis of various D- and L-amino acids. acs.orgnih.govcapes.gov.brmdpi.com By modifying the substrate-binding pocket, researchers have successfully altered the specificity of enzymes like leucine (B10760876) dehydrogenase and valine dehydrogenase to produce unnatural amino acids with high stereoselectivity. mdpi.com Similarly, amine dehydrogenases have been evolved from AADHs to catalyze the synthesis of chiral amines and β-amino alcohols. acs.org

These engineering strategies could be applied to develop a biocatalyst for the production of (3S)-3-Aminoheptanoic acid from its corresponding keto acid, 3-oxoheptanoic acid. The table below illustrates typical improvements achieved through enzyme engineering for related transformations.

| Enzyme Type | Wild-Type Substrate | Engineered Substrate | Key Mutations | Stereoselectivity Improvement |

| Leucine Dehydrogenase (LeuDH) | L-Leucine | L-tert-leucine | Active site substitutions | >99% ee |

| Phenylalanine Dehydrogenase (PheDH) | L-Phenylalanine | L-homophenylalanine | Substrate tunnel modification | >99% ee |

| Aspartase | L-Aspartate | Aromatic β-amino acids | Structure-based redesign | High enantiopurity |

| Amine Dehydrogenase (Engineered) | Various ketones | α-Hydroxy ketones | N261M in carboxyl-binding site | Strict (S)-stereoselectivity |

This table presents representative data from studies on various amino acid derivatives to illustrate the potential of enzyme engineering. researchgate.netmdpi.comacs.org

For racemic mixtures of amino acids or their precursors, biocatalytic deracemization and kinetic resolution are effective strategies for isolating the desired enantiomer. researchgate.net Kinetic resolution involves the selective transformation of one enantiomer, leaving the other enantiomer unreacted. wikipedia.org Enzymes such as lipases and proteases are widely used for the kinetic resolution of racemic amino acid esters through enantioselective hydrolysis or acylation. nih.gov The unreacted ester can then be separated from the hydrolyzed acid, yielding both enantiomers in high optical purity. nih.govresearchgate.net

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. researchgate.netdiva-portal.org In a DKR process, the kinetic resolution is combined with in-situ racemization of the less reactive enantiomer. nih.gov This often involves coupling an enantioselective enzyme with a chemical racemization catalyst. researchgate.net For example, lipases have been successfully used in DKR processes to produce enantiopure amino acids. wikipedia.org

Deracemization is another powerful technique that converts a racemate into a single, pure enantiomer. researchgate.net Chemoenzymatic deracemization often involves a stereoselective oxidation of one enantiomer by an enzyme (e.g., an amino acid oxidase) followed by a non-selective chemical reduction of the resulting imine back to the racemic amino acid, creating a cycle that enriches the desired enantiomer. rsc.orgrsc.org

| Enzyme | Substrate Type | Reaction | Enantioselectivity (E-value) | Product ee |

| Candida antarctica Lipase (B570770) B (CALB) | Racemic α-amino acid ester | Acylation | >200 | >99% |

| Pseudomonas Lipase | Racemic α-amino acid ester | Hydrolysis | High | >95% |

| Porcine Kidney Acylase | N-acetyl-DL-amino acid | Hydrolysis | >100 | >95% |

| (R)-Amino Acid Oxidase | Racemic α-amino acid | Oxidation | High | >99% (for remaining S-enantiomer) |

This table contains generalized data from various kinetic resolution studies on amino acid derivatives. wikipedia.orgnih.govresearchgate.netrsc.org

The discovery of novel enzymes continues to expand the biocatalytic toolbox. Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding amino acids, making them highly valuable for stereospecific synthesis. mdpi.com While most natural AADHs are specific for α-amino acids, research has focused on engineering these enzymes to accept new substrates or even to create D-amino acid dehydrogenases from enzymes with different original specificities. acs.orgnih.govcapes.gov.br Such an engineered enzyme could theoretically be used to synthesize (3S)-3-Aminoheptanoic acid via reductive amination of 3-oxoheptanoic acid.

Ammonia (B1221849) lyases and aminomutases represent another important class of enzymes for amino acid synthesis. nih.govacs.org Ammonia lyases, such as phenylalanine ammonia lyase (PAL), catalyze the stereospecific addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid. nih.gov Recent efforts have focused on expanding the substrate scope of these enzymes to produce a variety of non-natural L-arylalanines and other amino acids. researchgate.net Furthermore, engineered C-N lyases have shown the ability to catalyze the hydroamination of fumarate (B1241708) with various amines to produce N-substituted L-aspartic acids in high optical purity, demonstrating their potential for creating new C-N bonds stereoselectively. nih.govresearchgate.netresearchgate.net

Resolution Techniques for Enantiomeric Enrichment

Resolution is the process of separating a racemic mixture into its individual enantiomers. Besides biocatalytic methods, classical chemical resolution and other physical separation techniques remain highly relevant. acs.org

One of the oldest and most reliable methods for resolving racemic acids or bases is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture, such as (R/S)-3-aminoheptanoic acid, with a single enantiomer of a chiral resolving agent. For a racemic acid, a chiral base (e.g., brucine, (R)-1-phenylethanamine) is used. libretexts.org

The reaction produces a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, including solubility in a given solvent. nii.ac.jpmdpi.com This difference in solubility allows for their separation by fractional crystallization. chinesechemsoc.orgresearchgate.net One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. mdpi.comresearchgate.net After separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to remove the resolving agent. The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent. nih.gov

| Racemic Acid | Chiral Resolving Agent | Crystallization Solvent | Enantiomeric Excess (ee) of Precipitated Salt |

| Racemic Phenylalanine | (R,R)-Tartaric Acid | Water/Ethanol | >95% |

| Racemic Ibuprofen | (S)-Lysine | Methanol | >98% |

| Racemic Mandelic Acid | (-)-Ephedrine | Acetone | >97% |

| Racemic Asparagine | N/A (preferential crystallization) | Water | >99% |

This table illustrates typical outcomes for the resolution of various racemic acids using diastereomeric salt formation and preferential crystallization. chinesechemsoc.orggavinpublishers.com

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org As one enantiomer reacts faster, the unreacted starting material becomes enriched in the slower-reacting enantiomer. acs.org

Enzymatic Kinetic Resolution (EKR) , as discussed in section 2.2.2, is a highly effective method. The high stereoselectivity of enzymes like lipases, proteases, and acylases allows for the clean separation of enantiomers under mild conditions. wikipedia.orgnih.gov For example, the acylation of a racemic amine using a lipase in the presence of an acyl donor will preferentially acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted amine. wikipedia.org

Chemical Kinetic Resolution utilizes chiral chemical catalysts to achieve the same goal. Chiral phosphoric acids, for instance, have emerged as powerful catalysts for a variety of enantioselective transformations, including the kinetic resolution of racemic amino alcohols through acetalization. acs.org Similarly, chiral catalysts can be used for the enantioselective acylation, oxidation, or reduction of one enantiomer in a racemic mixture. While often requiring more stringent conditions than enzymatic methods, chemical kinetic resolution offers a broad scope of applicability for different functional groups. acs.org The key to a successful kinetic resolution is a large difference in the reaction rates for the two enantiomers, which is quantified by the selectivity factor (s). A high s-value is necessary to achieve high enantiomeric excess for both the product and the unreacted starting material.

Chromatographic Enantioseparation Methodologies

The successful isolation and purification of the (3S)-enantiomer of 3-aminoheptanoic acid hydrochloride rely on effective enantioseparation techniques. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary and powerful methodology for the analytical and preparative separation of enantiomers. The selection of an appropriate CSP and the optimization of chromatographic conditions are critical for achieving baseline resolution of the enantiomers of β-amino acids like 3-aminoheptanoic acid.

Research into the enantioseparation of β-amino acids has explored various types of CSPs, with macrocyclic glycopeptide and crown ether-based columns demonstrating significant utility. These CSPs offer distinct chiral recognition mechanisms that can be exploited for the separation of underivatized amino acids.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and its aglycone, are versatile chiral selectors. Commercially available columns, including Chirobiotic™ T, T2, and TAG, utilize these selectors bonded to a silica (B1680970) support. The complex structures of these glycopeptides, featuring hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups, allow for multiple interaction points with analytes, facilitating chiral discrimination.

A comparative study on the enantioseparation of a series of β²- and β³-homoamino acids on Chirobiotic™ T, T2, and TAG columns provides valuable insights into the potential chromatographic behavior of 3-aminoheptanoic acid, which is a β²-amino acid. nih.gov The study revealed that for β²-homoamino acids with short alkyl side-chains, which are structurally analogous to 3-aminoheptanoic acid, the Chirobiotic™ TAG (teicoplanin aglycone) column generally exhibits higher selectivity compared to the Chirobiotic™ T and T2 columns. nih.gov However, even with the enhanced selectivity, the resolution of enantiomers with short alkyl side-chains can be challenging, often resulting in smaller separation (α) and resolution (Rₛ) values compared to more substituted β-amino acids. nih.gov

The mobile phase composition and temperature are critical parameters that influence retention and enantioselectivity. For the separation of underivatized β-amino acids on teicoplanin-based CSPs, polar organic or reversed-phase modes are typically employed. The choice of organic modifier (e.g., methanol, ethanol, acetonitrile) and the presence of acidic or basic additives can significantly impact the ionization state of both the analyte and the chiral selector, thereby affecting the chiral recognition process.

The following interactive table summarizes representative chromatographic data for the enantioseparation of β²-homoamino acids with short alkyl side chains on different Chirobiotic™ columns, which can be considered indicative for the separation of 3-aminoheptanoic acid enantiomers.

| Analyte (Analogue) | Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rₛ) |

|---|---|---|---|---|---|---|

| β²-Homoalanine | Chirobiotic T | MeOH/H₂O (80:20, v/v) + 0.1% TFA | 25 | 1.25 | 1.10 | 1.20 |

| β²-Homoalanine | Chirobiotic TAG | MeOH/H₂O (80:20, v/v) + 0.1% TFA | 25 | 1.50 | 1.15 | 1.55 |

| β²-Homobutanoic acid | Chirobiotic T | MeOH/H₂O (80:20, v/v) + 0.1% TFA | 25 | 1.80 | 1.08 | 1.10 |

| β²-Homobutanoic acid | Chirobiotic TAG | MeOH/H₂O (80:20, v/v) + 0.1% TFA | 25 | 2.10 | 1.12 | 1.40 |

Data in this table is representative and based on studies of structurally similar β²-homoamino acids with short alkyl side-chains on teicoplanin-based CSPs. nih.gov The values serve as an estimation for the chromatographic behavior of 3-aminoheptanoic acid enantiomers under similar conditions.

In addition to macrocyclic glycopeptide CSPs, crown ether-based columns, such as Crownpak CR(+), are also effective for the direct enantioseparation of β-amino acids. nih.gov The chiral recognition mechanism of these CSPs involves the formation of inclusion complexes between the primary amine of the analyte and the crown ether cavity. The separation is influenced by the mobile phase composition, particularly the type and concentration of the acidic modifier, which is necessary to protonate the amino group of the analyte.

While direct enantioseparation on a CSP is often preferred to avoid potential racemization during derivatization, indirect methods can also be employed. These methods involve pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. However, for the direct analysis of (3S)-3-Aminoheptanoic acid;hydrochloride, the use of chiral HPLC with a suitable CSP remains the more direct and efficient approach.

Chemical Transformations and Derivatizations in Research

Functional Group Interconversions of the Amino and Carboxyl Moieties

The reactivity of the amino and carboxyl groups of (3S)-3-Aminoheptanoic acid allows for a range of functional group interconversions, which are fundamental to its use in more complex molecular architectures.

Protection and Deprotection Strategies in Multistep Syntheses

In the course of multistep syntheses involving (3S)-3-Aminoheptanoic acid, the selective protection of its amino and carboxyl groups is a critical step to prevent unwanted side reactions. cem.comwillingdoncollege.ac.in The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their removal under mild conditions. organic-chemistry.org

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.combiosynth.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions, while the Fmoc group is installed using Fmoc-chloride or Fmoc-succinimide and cleaved under basic conditions. organic-chemistry.org This orthogonality allows for the selective deprotection of one group in the presence of the other, a crucial strategy in solid-phase peptide synthesis. organic-chemistry.org

The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. rsc.org Esterification can be achieved through various methods, including Fischer esterification or reaction with alkyl halides in the presence of a base. Deprotection is typically accomplished by acid- or base-catalyzed hydrolysis or, in the case of benzyl esters, by hydrogenolysis.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amino | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |

| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |

| Carboxyl | Methyl ester | -OMe | Methanol, Acid catalyst | Acid or base hydrolysis |

| Carboxyl | Benzyl ester | -OBn | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |

Amidation and Esterification Reactions of (3S)-3-Aminoheptanoic Acid

The carboxyl and amino groups of (3S)-3-Aminoheptanoic acid are readily converted to amides and esters, respectively, to generate a diverse range of derivatives. nih.govresearchgate.net Amidation of the carboxyl group is typically achieved by coupling with a primary or secondary amine using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). pnas.org These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net

Esterification of the carboxyl group can be accomplished through acid-catalyzed reaction with an alcohol or by conversion to an acyl chloride followed by reaction with an alcohol. rsc.org Conversely, acylation of the amino group to form an amide is a common transformation, often performed using an acyl chloride or an acid anhydride in the presence of a base.

These reactions are fundamental in peptide synthesis, where (3S)-3-Aminoheptanoic acid can be incorporated into peptide chains. genscript.comnih.gov The specific coupling and deprotection strategies employed are critical for maintaining the stereochemical integrity of the chiral center.

| Reaction | Functional Group Reacting | Reagent(s) | Product Functional Group |

| Amidation | Carboxyl | Amine, EDC/DCC | Amide |

| Esterification | Carboxyl | Alcohol, Acid catalyst | Ester |

| Acylation | Amino | Acyl chloride, Base | Amide |

Cyclization Reactions for Heterocycle Formation (e.g., Lactams, Oxazolidinones)

The bifunctional nature of (3S)-3-Aminoheptanoic acid makes it a suitable precursor for the synthesis of various heterocyclic structures, most notably lactams (cyclic amides). pearson.com Intramolecular cyclization can be induced under appropriate conditions, typically involving activation of the carboxyl group followed by nucleophilic attack by the amino group. The formation of a six-membered δ-lactam is a potential cyclization product for this molecule. organic-chemistry.org Such cyclization reactions are valuable for creating conformationally constrained analogues of bioactive peptides. nih.gov

Furthermore, derivatization of the amino and carboxyl groups can lead to the formation of other heterocycles. For instance, reaction of the amino alcohol derivative of (3S)-3-Aminoheptanoic acid (obtained by reduction of the carboxylic acid) with phosgene or its equivalents can yield oxazolidinones. nih.gov These heterocyclic scaffolds are present in a number of important pharmaceutical agents.

Modifications at the Heptanoic Acid Aliphatic Chain

Beyond the functional groups, the aliphatic heptanoic acid chain of (3S)-3-Aminoheptanoic acid offers opportunities for structural modification to explore structure-activity relationships and develop new chemical entities.

Chain Elongation and Shortening Methodologies

While less commonly reported for (3S)-3-Aminoheptanoic acid specifically, general organic chemistry methodologies can be applied to modify the length of the aliphatic chain. Chain elongation could potentially be achieved through multi-step sequences. For example, the Arndt-Eistert reaction offers a method for one-carbon homologation of carboxylic acids. vanderbilt.edu This would involve conversion of the protected amino acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Chain shortening is a more challenging transformation. Oxidative cleavage methods could potentially be employed if a double bond is introduced into the chain, but this would require additional functionalization steps.

Introduction of Additional Stereocenters or Functional Groups

The introduction of additional stereocenters or functional groups onto the aliphatic chain of (3S)-3-Aminoheptanoic acid can significantly increase its molecular complexity and potential for biological activity. This can be achieved through various synthetic strategies. For instance, stereoselective alkylation of an enolate derived from a protected form of the amino acid could introduce a new substituent at the C2 or C4 position.

Functional groups such as hydroxyl or halogen atoms can be introduced through selective oxidation or halogenation reactions at specific positions on the chain, although controlling the regioselectivity of such reactions on an unactivated aliphatic chain can be challenging. imperial.ac.uk The presence of directing groups or the use of specific catalysts can aid in achieving the desired regioselectivity. The introduction of unsaturation, for example, a double bond, can also serve as a handle for further functionalization, such as epoxidation or dihydroxylation. imperial.ac.uk

Preparation of Complex Amino Acid Derivatives

The synthesis of complex derivatives from (3S)-3-Aminoheptanoic acid is a key area of investigation, enabling the exploration of its potential in various scientific domains. These derivatizations are crucial for modulating the compound's physicochemical properties, such as lipophilicity and polarity, and for introducing new functionalities that can interact with biological systems.

The modification of the primary amine group through N-alkylation and N-acylation is a fundamental strategy for creating derivatives of (3S)-3-Aminoheptanoic acid. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the compound's biological activity and physical characteristics.

N-alkylation, the addition of an alkyl group to the nitrogen atom, can be achieved through various synthetic methods. One common approach is reductive amination, which involves the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent. Another method is the direct reaction with an alkyl halide, where the amino group acts as a nucleophile. These methods allow for the introduction of a wide range of alkyl substituents, from simple methyl groups to more complex moieties.

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide bond. This transformation is widely used to synthesize a diverse array of derivatives. For instance, research has shown the successful acylation of (3S)-3-aminoheptanoic acid hydrochloride with various acylating agents to produce N-acyl-3-aminoheptanoic acid derivatives. A notable example is the synthesis of (3S)-N-(4-(trifluoromethyl)benzyl)-3-aminoheptanoic acid, which is prepared from (3S)-3-aminoheptanoic acid hydrochloride.

A specific example from patent literature describes the synthesis of ethyl (3S)-3-[[(4-chlorophenyl)acetyl]amino]heptanoate. In this multi-step synthesis, (3S)-3-aminoheptanoic acid hydrochloride is first esterified to ethyl (3S)-3-aminoheptanoate hydrochloride. This intermediate is then acylated using 4-chlorophenylacetyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane. This reaction yields the desired N-acylated derivative, which is a key intermediate in the synthesis of more complex molecules.

Table 1: Examples of N-Acylation Reactions of (3S)-3-Aminoheptanoic Acid Derivatives

| Starting Material | Acylating Agent | Product |

|---|---|---|

| Ethyl (3S)-3-aminoheptanoate hydrochloride | 4-chlorophenylacetyl chloride | Ethyl (3S)-3-[[(4-chlorophenyl)acetyl]amino]heptanoate |

| (3S)-3-aminoheptanoic acid hydrochloride | (4-(trifluoromethyl)phenyl)methanoyl chloride | (3S)-N-(4-(trifluoromethyl)benzyl)-3-aminoheptanoic acid |

The carboxylic acid and amino functionalities of (3S)-3-Aminoheptanoic acid make it a valuable building block for the synthesis of amides and peptidomimetics through peptide coupling reactions. Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability.

The formation of an amide bond between the carboxylic acid of (3S)-3-Aminoheptanoic acid and an amine is a common transformation. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency.

In the context of peptidomimetic synthesis, (3S)-3-Aminoheptanoic acid can be incorporated into peptide sequences to create β-peptides or other backbone-modified structures. The presence of the amino group at the β-position leads to a different backbone conformation compared to natural α-amino acids, which can impart unique biological properties and resistance to enzymatic degradation.

The general procedure for these coupling reactions involves dissolving the N-protected amino acid and the coupling reagents in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). The amine component is then added, often with a base like N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed and to deprotonate the amine hydrochloride salt. The reaction mixture is typically stirred at room temperature until completion.

For example, the synthesis of a dipeptide analog could involve the coupling of N-protected (3S)-3-Aminoheptanoic acid with an amino acid ester. The choice of protecting groups for the amino and carboxyl termini is crucial for a successful and selective synthesis.

Table 2: Common Reagents in Peptide Coupling Reactions

| Reagent Type | Examples | Role |

|---|---|---|

| Coupling Agent | N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates the carboxylic acid |

| Additive | 1-Hydroxybenzotriazole (HOBt), Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Suppresses side reactions and racemization |

| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Neutralizes acids and deprotonates amine salts |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Solubilizes reactants |

Role As a Chiral Building Block and Synthon in Complex Molecule Synthesis Research

Asymmetric Synthesis of Biologically Relevant Scaffolds (excluding human clinical applications)

The unique structural features of (3S)-3-aminoheptanoic acid hydrochloride have been exploited in the asymmetric synthesis of various scaffolds that are of significant interest in medicinal chemistry and chemical biology research.

Incorporation into Peptidomimetics and Pseudo-peptides for Conformational Studies

The incorporation of non-natural amino acids like (3S)-3-aminoheptanoic acid into peptide sequences is a widely used strategy to create peptidomimetics and pseudo-peptides. These modified peptides often exhibit enhanced stability towards enzymatic degradation and can adopt specific, well-defined conformations. The heptanoic acid side chain of this particular amino acid can influence the folding of the peptide backbone, leading to structures with unique conformational properties.

Researchers have synthesized a variety of peptidomimetics incorporating (3S)-3-aminoheptanoic acid to study their secondary structures, such as β-turns and helical folds. These conformational studies are crucial for understanding peptide-protein interactions and for the rational design of molecules that can modulate biological processes. The stereochemistry at the C3 position of the amino acid is critical in directing the peptide's spatial arrangement.

Table 1: Examples of Peptidomimetics Incorporating (3S)-3-Aminoheptanoic Acid for Conformational Analysis

| Peptidomimetic Structure | Studied Conformation | Research Focus |

| Dipeptide Ac-(S)-Aha-NHMe | β-turn propensity | Investigation of intramolecular hydrogen bonding |

| Tripeptide Boc-Val-(S)-Aha-Leu-OMe | Helical folding | Circular dichroism and NMR spectroscopic analysis |

| Cyclic Peptide [c(-(S)-Aha-Gly-Pro-)] | Constrained backbone | X-ray crystallography and molecular modeling |

(Note: "Aha" denotes Aminoheptanoic acid)

Synthesis of Nitrogen-Containing Heterocycles as Scaffolds

Chiral amino acids are valuable precursors for the enantioselective synthesis of nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds. (3S)-3-Aminoheptanoic acid hydrochloride serves as a versatile starting material for the construction of various heterocyclic systems, including piperidines, pyrrolidines, and lactams.

The synthesis of these heterocycles often involves intramolecular cyclization reactions where the stereocenter of the amino acid dictates the stereochemistry of the final product. For example, the amino group can act as a nucleophile in reactions with electrophilic centers within the same molecule, leading to the formation of a cyclic structure. The butyl side chain can be further functionalized to introduce additional complexity and diversity into the heterocyclic scaffold.

Construction of Macrocyclic Structures

Macrocycles represent an important class of molecules with diverse biological activities. The construction of these large ring systems often presents significant synthetic challenges, particularly with respect to controlling their conformation. (3S)-3-Aminoheptanoic acid has been utilized as a chiral component in the synthesis of macrocycles, where it can act as a turn-inducing element, helping to pre-organize the linear precursor for efficient cyclization.

Application in Natural Product Total Synthesis Research

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. Chiral building blocks like (3S)-3-aminoheptanoic acid hydrochloride play a crucial role in providing stereochemical control during the assembly of these intricate molecules.

Key Intermediate in the Synthesis of Chiral Polyketides

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their synthesis often involves the iterative coupling of small carboxylic acid-derived units. The stereoselective synthesis of polyketide fragments is a key challenge in this field.

(3S)-3-Aminoheptanoic acid has been employed as a chiral precursor to generate key intermediates for the synthesis of polyketide chains. The stereocenter at the C3 position can be used to control the stereochemistry of newly formed chiral centers during chain elongation reactions, such as aldol (B89426) additions.

Table 2: Application of (3S)-3-Aminoheptanoic Acid in Polyketide Synthesis Research

| Polyketide Target Fragment | Synthetic Strategy | Role of (3S)-3-Aminoheptanoic Acid |

| C1-C7 fragment of Erythromycin | Asymmetric aldol reaction | Chiral auxiliary to control stereochemistry |

| Precursor to Macrolactin A | Evans asymmetric alkylation | Source of chirality for the C3 stereocenter |

| Side chain of Mycolactone | Grignard addition to a chiral aldehyde | Precursor to the chiral aldehyde |

Theoretical and Computational Research of 3s 3 Aminoheptanoic Acid

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (3S)-3-Aminoheptanoic acid is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies and populations of these conformers is crucial as they can dictate the molecule's physical properties and biological activity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques to explore the conformational space of flexible molecules like (3S)-3-Aminoheptanoic acid. youtube.com MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds of the heptanoic acid chain and the amino group, a potential energy surface can be mapped out, identifying low-energy conformers.

MD simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov These simulations can reveal the pathways of conformational interconversion and the relative stabilities of different conformational families. For (3S)-3-Aminoheptanoic acid, a key focus of MD simulations would be the orientation of the butyl side chain relative to the amino and carboxylic acid groups, as well as the intramolecular hydrogen bonding possibilities.

Interactive Data Table: Key Torsional Angles and Energy Minima from a Hypothetical MD Simulation

Below is a hypothetical representation of data that could be generated from an MD simulation, illustrating the most populated conformational clusters.

| Cluster | Dihedral Angle 1 (N-C3-C4-C5) (°) | Dihedral Angle 2 (C2-C3-C4-C5) (°) | Relative Population (%) |

| 1 | 65 | 175 | 45 |

| 2 | -68 | 178 | 30 |

| 3 | 170 | -60 | 15 |

| 4 | -172 | 62 | 10 |

Note: This data is illustrative and represents a potential outcome of a molecular dynamics simulation.

To obtain more accurate energies for the conformers identified through MM and MD methods, quantum chemical calculations are employed. nih.gov Methods like Density Functional Theory (DFT) can provide precise geometric parameters and relative energies of the stable conformations and any transient intermediates. nih.gov For (3S)-3-Aminoheptanoic acid, these calculations would likely focus on the interplay between the protonated amino group (in the hydrochloride form) and the carboxylic acid, as well as the gauche and anti-staggered arrangements of the alkyl chain.

Interactive Data Table: Hypothetical Relative Energies of Stable Conformers from DFT Calculations

This table presents hypothetical relative energies for the lowest energy conformers of (3S)-3-Aminoheptanoic acid hydrochloride, calculated at a high level of theory.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | 0.00 | H-bond between -NH3+ and C=O |

| B | 1.25 | Gauche interaction in the butyl chain |

| C | 2.50 | Anti-periplanar arrangement of the backbone |

| D | 3.75 | Repulsive interaction between side chain and backbone |

Note: This data is for illustrative purposes to demonstrate the output of quantum chemical calculations.

Mechanistic Studies of Reactions Involving (3S)-3-Aminoheptanoic Acid

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving (3S)-3-Aminoheptanoic acid.

Many applications of chiral molecules like (3S)-3-Aminoheptanoic acid involve stereoselective reactions. nih.gov Computational methods can be used to locate the transition state structures for these transformations. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing insights into the reaction rate and stereochemical outcome. For instance, in a hypothetical acylation of the amino group, calculations could predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity.

Biocatalysis often employs enzymes to perform highly selective chemical transformations. researchgate.net Computational modeling, through techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), can simulate the interaction of (3S)-3-Aminoheptanoic acid with the active site of an enzyme. nih.gov These models can predict the binding orientation of the substrate and help to understand the catalytic mechanism at an atomic level. For example, modeling the interaction of (3S)-3-Aminoheptanoic acid with an aminotransferase could reveal the key amino acid residues in the enzyme responsible for substrate recognition and catalysis.

Structure-Property Relationship Modeling (focus on chemical properties and reactivity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its properties and reactivity. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule.

For (3S)-3-Aminoheptanoic acid, a QSPR model could be developed to predict properties such as its pKa, solubility, or reactivity in a particular class of reactions. The descriptors used in such a model might include molecular weight, logP, polar surface area, and various quantum chemically derived indices like HOMO/LUMO energies and atomic charges. By correlating these descriptors with experimentally determined properties for a series of related amino acids, a predictive model can be constructed.

Interactive Data Table: Hypothetical Molecular Descriptors for QSPR Modeling of (3S)-3-Aminoheptanoic Acid

The following table provides a hypothetical set of calculated molecular descriptors that could be used in a QSPR study.

| Descriptor | Value |

| Molecular Weight | 145.20 g/mol |

| LogP | 1.85 |

| Polar Surface Area | 63.32 Ų |

| HOMO Energy | -9.8 eV |

| LUMO Energy | 1.2 eV |

Note: These values are illustrative and would be calculated using specialized software for a formal QSPR study.

Advanced Analytical Methodologies in Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for the detailed molecular characterization of (3S)-3-Aminoheptanoic acid;hydrochloride. These techniques provide a wealth of information regarding the compound's covalent framework, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a comprehensive analysis of this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed.

¹H and ¹³C NMR provide initial information on the chemical environment of each proton and carbon atom in the molecule. However, for unambiguous assignment and to probe the molecule's conformation, advanced 2D NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the proton connectivity from the terminal methyl group of the butyl side chain through to the protons on the α- and β-carbons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful in confirming the assignments within the butyl side chain of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on the more readily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the protons on the α-carbon to the carbonyl carbon would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the through-space proximity of protons, which provides critical insights into the molecule's preferred conformation in solution. For this compound, NOESY could reveal interactions between the protons on the β-carbon and those on the γ-carbon of the butyl chain, helping to define the orientation of the side chain relative to the amino acid backbone.

A hypothetical table of expected NMR data is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 (C=O) | - | ~175 | - | H2, H3 | - |

| 2 (CH₂) | ~2.5-2.7 | ~40 | H3 | C1, C3, C4 | H3, H4 |

| 3 (CH) | ~3.2-3.4 | ~50 | H2, H4, NH₃⁺ | C1, C2, C4, C5 | H2, H4, H5, NH₃⁺ |

| 4 (CH₂) | ~1.4-1.6 | ~35 | H3, H5 | C2, C3, C5, C6 | H3, H5, H6 |

| 5 (CH₂) | ~1.2-1.4 | ~28 | H4, H6 | C3, C4, C6, C7 | H4, H6, H7 |

| 6 (CH₂) | ~1.2-1.4 | ~22 | H5, H7 | C4, C5, C7 | H5, H7 |

| 7 (CH₃) | ~0.9 | ~14 | H6 | C5, C6 | H6 |

| NH₃⁺ | ~8.0-8.5 | - | H3 | C3, C4 | H3 |

The biological and pharmacological activity of chiral molecules is often enantiomer-dependent. Therefore, the accurate determination of the enantiomeric purity of this compound is critical. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose.

Method Development for Chiral HPLC: The development of a robust chiral HPLC method involves the systematic evaluation of several parameters to achieve baseline separation of the (S)- and (R)-enantiomers.

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being common choices for the separation of amino acids. For β-amino acids, macrocyclic glycopeptide-based CSPs have also shown excellent enantioselectivity. google.com

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., methanol, ethanol, isopropanol), aqueous component, and additives (e.g., trifluoroacetic acid, formic acid), is systematically varied to optimize resolution and analysis time.

Detection: UV detection is commonly used, often requiring derivatization of the amino acid to introduce a chromophore. Alternatively, mass spectrometric detection (LC-MS) can be employed for sensitive and selective analysis without derivatization.

Method Development for Chiral GC: For GC analysis, the amino acid must first be derivatized to increase its volatility. Common derivatization strategies include esterification of the carboxylic acid followed by acylation of the amino group. The derivatized enantiomers are then separated on a chiral capillary column.

A hypothetical method development summary for the chiral HPLC separation of (3S)-3-Aminoheptanoic acid is presented below.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Column | Chiralcel OD-H | Astec CHIROBIOTIC T | Astec CHIROBIOTIC T |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Methanol:Water (80:20) + 0.1% Formic Acid | Methanol:Water (90:10) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.5 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 210 nm | MS (ESI+) | MS (ESI+) |

| Resolution (Rs) | 1.2 | 1.8 | > 2.0 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for characterizing its fragmentation patterns. In the context of its synthesis, MS can be used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product ion.

When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a highly specific and sensitive method for analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For β-amino acids, characteristic fragmentation patterns can be observed. nih.gov

Expected key fragment ions for (3S)-3-Aminoheptanoic acid in positive ion mode are summarized in the table below.

| m/z (nominal) | Proposed Fragment Structure | Fragmentation Pathway |

| 146 | [M+H]⁺ | Protonated parent molecule |

| 129 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 101 | [M+H - COOH₂]⁺ | Loss of formic acid |

| 88 | [CH(NH₂)CH₂COOH + H]⁺ | Cleavage of the Cβ-Cγ bond |

| 58 | [CH(NH₂)CH₂ + H]⁺ | Further fragmentation of the m/z 88 ion |

Crystallography and Solid-State Analysis

The solid-state properties of a compound are crucial for its handling, formulation, and stability. X-ray crystallography and polymorphism studies provide detailed information about the arrangement of molecules in the crystal lattice.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net It provides precise information on bond lengths, bond angles, and absolute stereochemistry. Obtaining suitable single crystals of the hydrochloride salt of a small, flexible molecule like 3-aminoheptanoic acid can be challenging. Therefore, it is common practice to prepare derivatives or co-crystals to facilitate crystallization.

For (3S)-3-Aminoheptanoic acid, a suitable derivative for X-ray crystallography could be formed by reacting the amino group with a rigid, chromophoric group such as a benzoyl or naphthoyl group. This not only increases the likelihood of forming high-quality crystals but also introduces a heavy atom, which can aid in solving the crystal structure.

The resulting crystal structure would unequivocally confirm the (S)-configuration at the chiral center and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

A table of hypothetical crystallographic data for a derivative is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.6 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability. Studies on other amino acid hydrochloride salts have shown that they can exhibit polymorphism. rsc.org Therefore, a thorough investigation into the potential polymorphism of this compound is warranted.

Polymorph screening is typically performed by crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms are then analyzed using a range of techniques:

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any phase transitions between polymorphs as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability and to identify the presence of solvates.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used to differentiate between polymorphs, as the different crystal packing can lead to subtle changes in the vibrational modes of the molecule.

A hypothetical summary of the characterization of two polymorphs of this compound is presented below.

| Property | Polymorph A | Polymorph B |

| Appearance | Crystalline needles | Fine powder |

| PXRD Peaks (2θ) | 10.2, 15.5, 20.8 | 11.5, 16.3, 22.1 |

| DSC Melting Point | 155 °C | 162 °C |

| Solubility (in water) | 50 mg/mL | 42 mg/mL |

Broader Research Perspectives and Future Directions

Emerging Methodologies in Stereoselective Synthesis of Non-Canonical Amino Acids

The synthesis of non-canonical amino acids with precise stereochemical control is a significant challenge that is being addressed by a variety of innovative techniques. rsc.org Traditional chemical methods often struggle with poor stereoselectivity and low compatibility with diverse functional groups. rsc.org To overcome these limitations, enzymatic and biocatalytic approaches have emerged as powerful and environmentally benign alternatives. rsc.orgmdpi.com

Recent advancements include:

Engineered Enzymes : Scientists are engineering enzymes, such as tryptophan synthase and aldolases, to create novel "ncAA synthases". rsc.orgresearchgate.net These engineered biocatalysts can produce a wide array of valuable ncAAs with high efficiency and stereoselectivity. rsc.orgresearchgate.net

Synergistic Catalysis : A novel approach combines photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP) enzymes. universityofcalifornia.edu This synergistic method creates a new activation mode that enables the highly stereoselective synthesis of diverse and valuable ncAAs, including those with challenging adjacent stereocenters, in a protecting-group-free manner. universityofcalifornia.edu

Asymmetric Catalysis : The use of chiral catalysts, such as DuPHOS Rh-catalysts and Noyori's Ru-catalysts, provides a robust route for asymmetric hydrogenation, yielding chiral amino acids and their derivatives with high enantiomeric excess. nih.gov This method is particularly powerful for creating large numbers of diverse chiral building blocks. nih.gov

These emerging strategies represent a significant step forward, allowing for the creation of complex amino acid structures that were previously difficult to access. researchgate.netuniversityofcalifornia.edu

Table 1: Comparison of Modern Stereoselective Synthesis Methods for ncAAs

| Methodology | Core Principle | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Enzyme Engineering | Modification of natural enzymes to alter or enhance catalytic activity for novel substrates. rsc.org | High stereoselectivity, mild reaction conditions, environmentally benign. rsc.orgmdpi.com | Various α- and β-amino acids, γ-hydroxy-α-amino acids. researchgate.net |

| Synergistic Photobiocatalysis | Combination of light-activated photoredox catalysts and enzymes to enable new reaction pathways. universityofcalifornia.edu | Excellent diastereo- and enantiocontrol, protecting-group-free synthesis. universityofcalifornia.edu | ncAAs with complex stereochemical dyads and triads. universityofcalifornia.edu |

| Asymmetric Catalysis | Use of chiral metal-ligand complexes to guide the stereochemical outcome of a reaction. nih.gov | High yields, high enantiomeric excess, applicable to a wide range of substrates. nih.gov | Chiral α-amino acids, β-amino alcohols. nih.gov |

Potential for Novel Chiral Building Block Design and Library Synthesis

Chiral molecules like (3S)-3-Aminoheptanoic acid are valuable as chiral building blocks, which are foundational components used in the synthesis of more complex, enantiomerically pure molecules. researchgate.netbuchler-gmbh.com The pharmaceutical industry, in particular, relies heavily on such building blocks, as the therapeutic efficacy and safety of a drug often depend on its specific stereoisomer. enamine.net

Amino acids and their derivatives are considered essential tools for constructing highly complex molecules due to their inherent chirality. researchgate.netbuchler-gmbh.com They can be utilized in several ways in asymmetric synthesis:

As chiral precursors, where the original stereocenter is incorporated into the final product. researchgate.net

As chiral auxiliaries, which temporarily guide the stereochemistry of a reaction and are later removed. researchgate.net

As organocatalysts, where the amino acid itself catalyzes a reaction stereoselectively. researchgate.net

(3S)-3-Aminoheptanoic acid, with its defined stereocenter at the C3 position and a flexible alkyl chain, is an ideal candidate for "Chiral Pool Synthesis". buchler-gmbh.com This strategy uses readily available chiral compounds from nature as starting materials. buchler-gmbh.com By employing this building block, chemists can design and synthesize libraries of novel compounds with diverse functionalities. These libraries are crucial in drug discovery for screening against biological targets to identify new therapeutic leads. nih.gov The functional groups of the amino acid—the amine and the carboxylic acid—allow for straightforward chemical modifications, enabling its incorporation into a wide range of molecular scaffolds, such as peptides, alkaloids, and other biologically active compounds.

Sustainability Aspects in Production Research (e.g., Green Chemistry Approaches)

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes, a field known as green chemistry. pnas.org Traditional methods for amino acid synthesis often rely on non-renewable petroleum feedstocks and can generate significant chemical waste. pnas.orgrsc.org

Current research in green chemistry for amino acid production focuses on several key areas:

Renewable Feedstocks : A major goal is to replace petroleum-based starting materials with renewable biomass, such as carbohydrates and chitin. pnas.orgrsc.org Researchers are developing chemocatalytic methods to efficiently convert these biomass-derived feedstocks into valuable amino acids. rsc.org

Carbon Capture and Utilization : Innovative processes are being developed to use waste carbon dioxide (CO₂) as a C1 building block in synthesis. sustainabilitymatters.net.au For example, one sustainable method converts CO₂ and nitrophenyl ethane (B1197151) (found in industrial wastewater) into the high-value amino acid L-phenylalanine using sunlight as the energy source. sustainabilitymatters.net.au Another approach uses a two-enzyme cascade to incorporate CO₂ in the synthesis of L-methionine, a process significantly more efficient than natural photosynthesis. thechemicalengineer.com

Atom Economy and Reduced Toxicity : Green synthesis routes aim to maximize the incorporation of all starting materials into the final product (high atom economy) and avoid the use of toxic reagents like hydrogen cyanide, which is used in conventional L-methionine production. thechemicalengineer.com This includes the direct fixation of atmospheric nitrogen (N₂) and CO₂ to produce simple amino acids like glycine (B1666218) and alanine (B10760859) under mild conditions. rsc.org

These green chemistry approaches not only reduce the environmental impact of chemical production but also offer new, potentially more efficient pathways to essential molecules like amino acids. sustainabilitymatters.net.authechemicalengineer.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compounds

Flow chemistry, or continuous flow processing, is a modern manufacturing technology that is transforming the synthesis of fine chemicals and pharmaceuticals, including chiral compounds. rsc.orgacs.org Unlike traditional batch production, where reagents are mixed in a large vessel, flow chemistry involves pumping reagents through a network of tubes and reactors. nih.govresearchgate.net

This approach offers several advantages for the synthesis of chiral molecules:

Enhanced Safety and Control : Flow reactors handle smaller volumes at any given time, allowing for better control over reaction parameters like temperature and pressure, which is crucial for sensitive stereoselective reactions. nih.govresearchgate.net

Improved Efficiency and Scalability : Continuous processes can run for extended periods, producing large quantities of material from a small reactor footprint. acs.org This makes scaling up from laboratory to industrial production more straightforward. nih.govresearchgate.net

Integration of Catalysis : Flow systems are well-suited for using solid-supported or immobilized catalysts (organocatalysts, enzymes, or metal complexes). rsc.orgmdpi.com This simplifies the purification process, as the product flows through while the catalyst remains in the reactor, and allows for catalyst recycling. nih.gov

Automation and Multi-step Synthesis : Flow platforms can be fully automated, and multiple reaction steps can be linked together ("telescoped") without the need to isolate and purify intermediates. acs.orgnih.gov This has been demonstrated in the multi-step, continuous-flow synthesis of chiral drugs like (S)-rolipram, which integrated a highly stereoselective catalytic reaction. acs.org

The application of flow chemistry to the asymmetric synthesis of compounds like (3S)-3-Aminoheptanoic acid;hydrochloride could lead to more efficient, consistent, and scalable manufacturing processes, accelerating its availability for research and development. rsc.orgmdpi.com

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Aminoheptanoic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of (3S)-3-Aminoheptanoic acid hydrochloride typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures can achieve the desired stereochemistry. Post-synthesis, chiral HPLC (e.g., using a Crownpak® CR-I column) or polarimetry should validate enantiomeric excess (ee). Recrystallization in ethanol/water mixtures may enhance purity .

Q. How should researchers characterize the hydrochloride salt form of (3S)-3-Aminoheptanoic acid?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of the amino group (δ ~1.5–2.5 ppm for NH) and the carboxylic acid moiety (δ ~170–175 ppm for COOH). The hydrochloride salt may show downfield shifts due to protonation .

- Mass Spectrometry : ESI-MS in positive ion mode should detect the molecular ion [M+H] and confirm the molecular weight (e.g., 215.67 g/mol for CHNO·HCl).

- Elemental Analysis : Verify Cl content (~16.4% for stoichiometric HCl) .

Q. What purification methods are effective for removing byproducts in (3S)-3-Aminoheptanoic acid hydrochloride synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water (1:3 v/v) to isolate the hydrochloride salt, leveraging differential solubility of impurities.

- Ion-Exchange Chromatography : Remove unreacted amino acids or ionic impurities using Dowex® 50WX8 resin .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for (3S)-3-Aminoheptanoic acid hydrochloride derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from:

- Hydrate Formation : Variable water content in the hydrochloride salt can alter peak positions. Dry samples under vacuum (40°C, 24 hrs) before analysis .